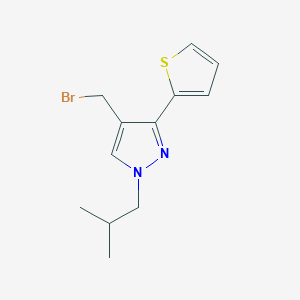
4-(bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole
Übersicht
Beschreibung
4-(Bromomethyl)-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole, also known as 4-BrMIPT, is a heterocyclic compound that has been studied for its potential applications in scientific research. It is a pyrazole derivative which is composed of four carbon atoms, one bromine atom, one isobutyl group, and one thiophene ring. This compound has been studied for its ability to modulate the activity of certain enzymes, receptors, and channels in order to create a desired effect in the body. It has also been investigated for its potential use as a drug or therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Activity
Research on pyrazole derivatives, including those related to the mentioned compound, demonstrates significant antimicrobial and antibacterial properties. For example, a study on chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives, including thiophene-2-yl-based pyrazoles, highlighted their antimicrobial activity against a range of gram-negative and gram-positive bacteria, as well as fungi. The antimicrobial activity varied depending on the Schiff base moiety, indicating the potential for these compounds in developing new antimicrobial agents (Hamed et al., 2020).
Antitumor and Anticancer Activity
Pyrazole derivatives incorporating the thiophene moiety have been investigated for their antitumor activities. A study synthesized a series of bis-pyrazolyl-thiazoles with thiophene units and evaluated them against hepatocellular carcinoma cell lines. Some compounds exhibited promising activities, highlighting the potential of these structures as antitumor agents (Gomha et al., 2016). Another study on 1,3,4-trisubstituted pyrazoles showed significant cytotoxic activity against various human cancer cell lines, suggesting the potential of pyrazole derivatives in cancer therapy (Srour et al., 2018).
Fluorescence and Spectroscopic Properties
The fluorescence and spectral properties of pyrazoline derivatives, including those with bromophenyl and chlorothiophenyl components, have been explored. These studies contribute to our understanding of the electronic and spectroscopic behaviors of these compounds, with potential applications in fluorescent materials and sensors (Ibrahim et al., 2016).
Synthesis and Chemical Characterization
Research on the synthesis and structural characterization of pyrazole and thiazole derivatives has led to the development of novel compounds with potential biological and pharmaceutical applications. For instance, studies have focused on synthesizing new N-phenylpyrazole derivatives with potent antimicrobial activity, showcasing the versatility and potential of pyrazole-based compounds in medicinal chemistry (Farag et al., 2008).
Wirkmechanismus
Target of Action
Thiophene-based compounds have been found to interact with a variety of biological targets. They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
Thiophene derivatives, in general, are known to have varied pharmacokinetic properties, depending on their specific structures .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic effects .
Action Environment
Like all chemical compounds, the action of thiophene derivatives can be influenced by a variety of environmental factors .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-(2-methylpropyl)-3-thiophen-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2S/c1-9(2)7-15-8-10(6-13)12(14-15)11-4-3-5-16-11/h3-5,8-9H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHALQWWXEZOGQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CC=CS2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



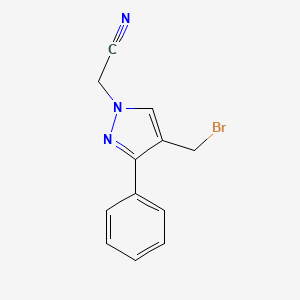
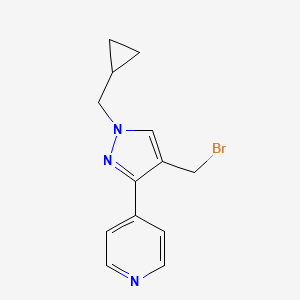
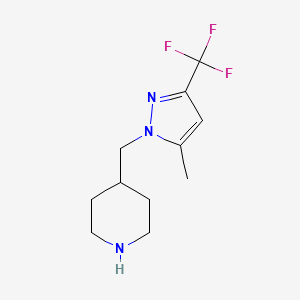
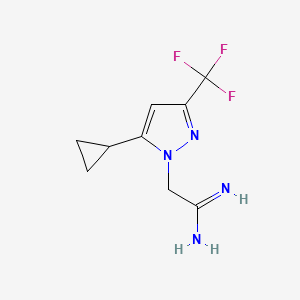


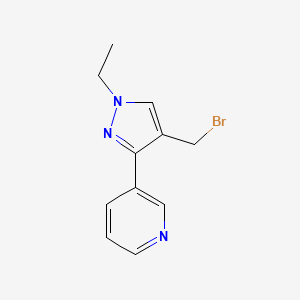
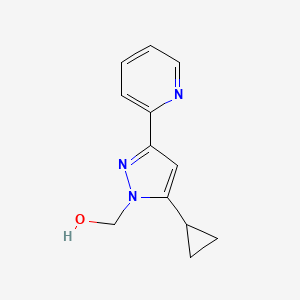
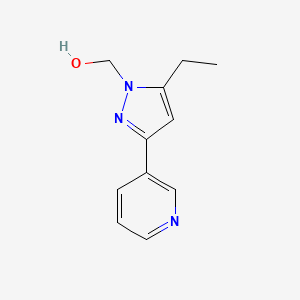
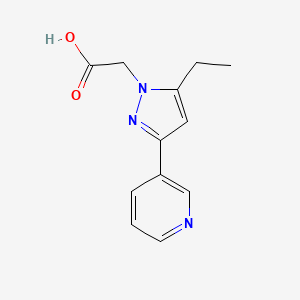
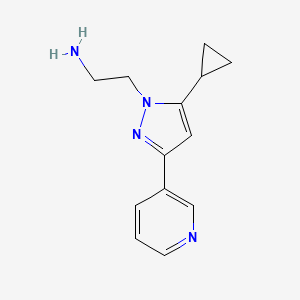
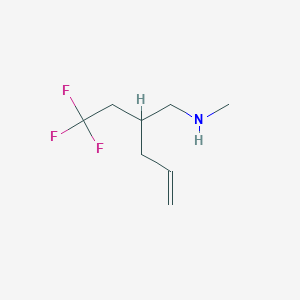
![2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid](/img/structure/B1481946.png)
